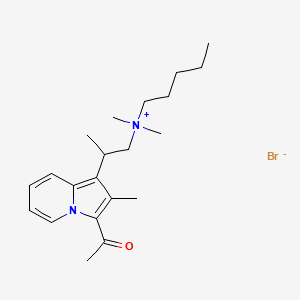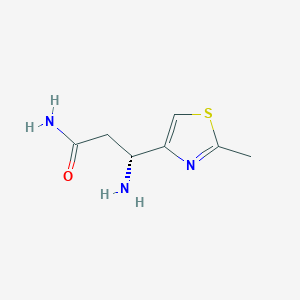
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Formation of the Propanamide Moiety: The propanamide group can be formed through the reaction of an appropriate carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiazole ring or the amino group is oxidized to form various products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the amide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the amide group can yield primary amines.
科学的研究の応用
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanamide: Similar structure with an additional carbon in the side chain.
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)pentanamide: Similar structure with two additional carbons in the side chain.
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)hexanamide: Similar structure with three additional carbons in the side chain.
Uniqueness
The uniqueness of (3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide lies in its specific combination of functional groups and its three-dimensional configuration. This makes it a valuable compound for various applications, as it can interact with biological targets in a unique manner compared to other similar compounds.
特性
分子式 |
C7H11N3OS |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-4-10-6(3-12-4)5(8)2-7(9)11/h3,5H,2,8H2,1H3,(H2,9,11)/t5-/m1/s1 |
InChIキー |
QDAKEAFVGSNDCP-RXMQYKEDSA-N |
異性体SMILES |
CC1=NC(=CS1)[C@@H](CC(=O)N)N |
正規SMILES |
CC1=NC(=CS1)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)
![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)
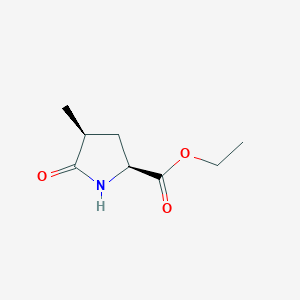

![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
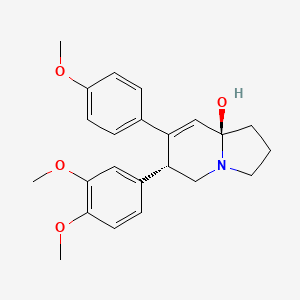
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
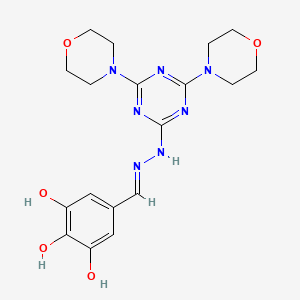
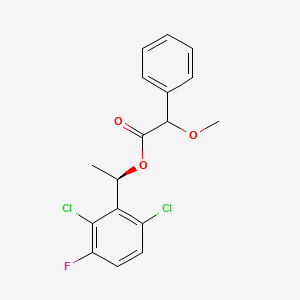
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
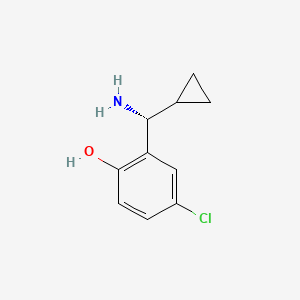
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)
